molecular formula C16H16ClNO3S B15294390 (4S)-2-Oxoclopidogrel CAS No. 1416696-44-0

(4S)-2-Oxoclopidogrel

Cat. No.: B15294390
CAS No.: 1416696-44-0
M. Wt: 337.8 g/mol
InChI Key: JBSAZVIMJUOBNB-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-2-Oxoclopidogrel is a chiral compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is a derivative of clopidogrel, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. The this compound is particularly notable for its stereochemistry, which plays a crucial role in its biological activity and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-Oxoclopidogrel typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of a suitable precursor to form the thienopyridine core, which is a key structural component of this compound.

    Introduction of the Oxo Group: The oxo group is introduced through an oxidation reaction, often using reagents such as potassium permanganate or chromium trioxide.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (4S)-enantiomer. This can be achieved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions, ensuring consistent quality.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure that the product meets the required specifications for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-Oxoclopidogrel undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s reactivity and biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the thienopyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties

Scientific Research Applications

(4S)-2-Oxoclopidogrel has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a chiral building block in the synthesis of other complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

    Biology: In biological research, this compound is used to study the mechanisms of platelet aggregation and blood clot formation. It serves as a model compound for developing new antiplatelet agents.

    Medicine: The compound’s potential as an antiplatelet agent is explored in preclinical and clinical studies. Researchers investigate its efficacy and safety in preventing cardiovascular events.

    Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its chemical properties are leveraged to create more effective and targeted therapies.

Mechanism of Action

The mechanism of action of (4S)-2-Oxoclopidogrel involves its conversion to an active metabolite that inhibits the P2Y12 receptor on platelets. This inhibition prevents the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation. The molecular targets and pathways involved include:

    P2Y12 Receptor: The active metabolite binds to the P2Y12 receptor, blocking the binding of adenosine diphosphate (ADP) and preventing platelet activation.

    GPIIb/IIIa Receptor Complex: By inhibiting the P2Y12 receptor, this compound indirectly prevents the activation of the GPIIb/IIIa receptor complex, reducing platelet aggregation and thrombus formation.

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: The parent compound of (4S)-2-Oxoclopidogrel, widely used as an antiplatelet agent.

    Prasugrel: Another thienopyridine derivative with similar antiplatelet activity.

    Ticagrelor: A non-thienopyridine P2Y12 receptor inhibitor with a different mechanism of action.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetics. Compared to its parent compound, clopidogrel, this compound may offer improved efficacy and safety profiles, making it a promising candidate for further research and development.

Properties

CAS No.

1416696-44-0

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8 g/mol

IUPAC Name

methyl (2S)-2-[(7aS)-2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl]-2-(2-chlorophenyl)acetate

InChI

InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3/t13-,15-/m0/s1

InChI Key

JBSAZVIMJUOBNB-ZFWWWQNUSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CC[C@H]3C(=CC(=O)S3)C2

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.